

# Structure Elucidation of Lophanthoidin E: A Technical Guide

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## Compound of Interest

Compound Name: Lophanthoidin E

Cat. No.: B15595582

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This guide provides a comprehensive overview of the structure elucidation of **Lophanthoidin E**, a diterpenoid isolated from the leaves of *Rabdosia lophanthoides*. The information is compiled for researchers, scientists, and professionals in the field of drug development, presenting detailed spectroscopic data and experimental protocols.

## Introduction

**Lophanthoidin E** is a naturally occurring abietane diterpenoid that has been isolated from *Rabdosia lophanthoides*. The determination of its complex chemical structure is a critical step in understanding its potential biological activity and for guiding any future synthetic efforts. This document outlines the key spectroscopic evidence and experimental procedures that were instrumental in elucidating its molecular architecture.

## Molecular Formula and Mass Spectrometry

The molecular formula of **Lophanthoidin E** was determined by high-resolution mass spectrometry (HR-MS).

Table 1: Mass Spectrometry Data for **Lophanthoidin E**

Ionization Mode	Observed m/z	Calculated m/z	Formula
Negative Ion ESI	405.1941 [M-H] <sup>-</sup>	405.1913	C <sub>22</sub> H <sub>29</sub> O <sub>7</sub>

The mass spectrum also showed a significant fragment ion at  $m/z$  345.1727, corresponding to the neutral loss of a 60 Da fragment ( $[M-H-60]^-$ ). This loss is characteristic of an acetyl group ( $CH_3COOH$ ), providing the initial evidence for the presence of an acetate ester functionality within the molecule.

## Spectroscopic Data Analysis

The structure of **Lophanthoidin E** was primarily elucidated through the detailed analysis of its  $^1H$  and  $^{13}C$  Nuclear Magnetic Resonance (NMR) spectra. The assignments were further confirmed by 2D NMR experiments such as COSY and HMBC.

Table 2:  $^1H$  NMR Spectroscopic Data for **Lophanthoidin E** (in  $CDCl_3$ )

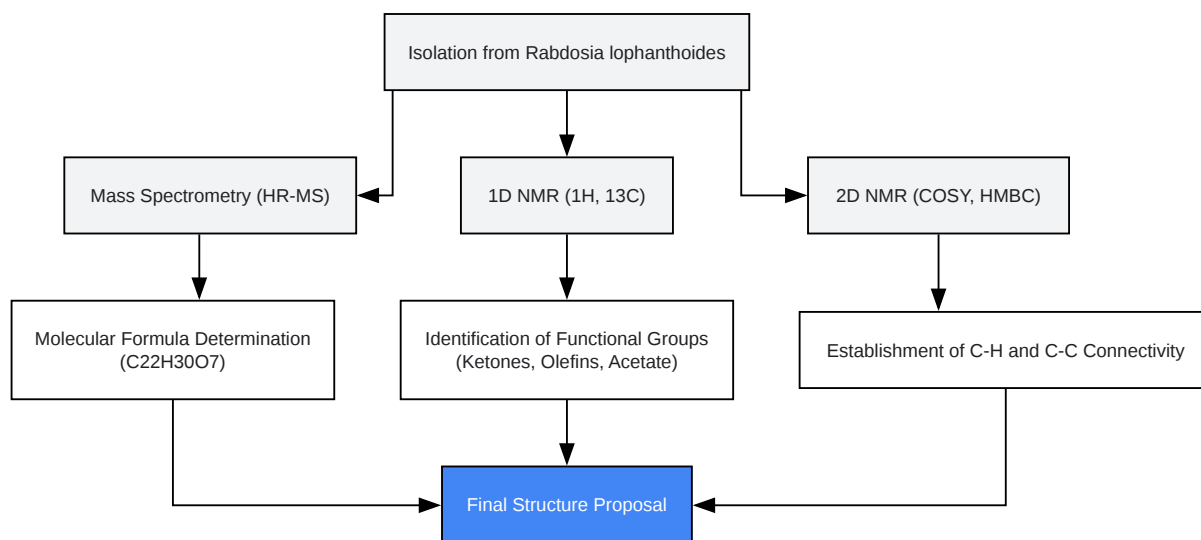
Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 $\alpha$	1.65	m	
H-1 $\beta$	2.60	m	
H-2 $\alpha$	1.80	m	
H-2 $\beta$	1.95	m	
H-3 $\alpha$	1.50	m	
H-3 $\beta$	1.70	m	
H-5	2.25	dd	12.5, 2.5
H-6	4.85	d	2.5
H-7	3.50	d	2.5
H-11	6.55	s	
H-15	3.30	m	
H-16	1.25	d	
H-17	1.28	d	7.0
H-18	0.95	s	
H-19	1.05	s	
H-20	1.20	s	
OAc	2.10	s	

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **Lophanthoidin E** (in  $\text{CDCl}_3$ )

Carbon	Chemical Shift ( $\delta$ , ppm)
1	38.5
2	19.5
3	41.5
4	33.5
5	50.5
6	75.5
7	60.5
8	140.0
9	135.5
10	45.5
11	118.0
12	182.5
13	145.0
14	188.0
15	25.5
16	17.5
17	17.0
18	22.0
19	29.0
20	18.0
OAc (C=O)	170.0
OAc (CH <sub>3</sub> )	21.0

## Structure Elucidation Workflow

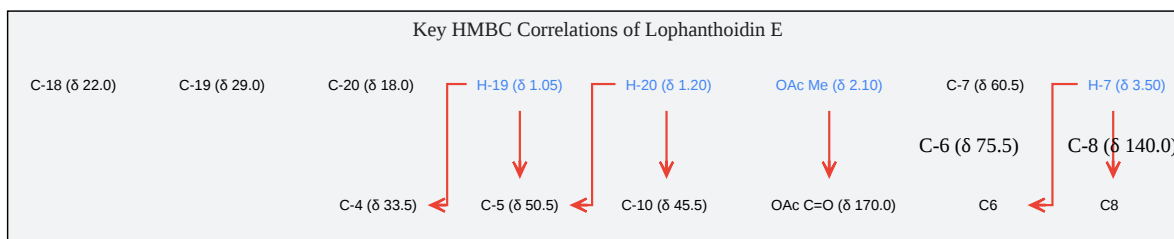
The elucidation of the structure of **Lophanthoidin E** was a systematic process involving the integration of various spectroscopic data. The workflow is depicted in the diagram below.



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Figure 1. Workflow for the structure elucidation of **Lophanthoidin E**.

The key connectivities within the molecule were established using Heteronuclear Multiple Bond Correlation (HMBC) experiments. The following diagram illustrates some of the crucial long-range correlations.



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Figure 2. Key HMBC correlations for **Lophanthoidin E**.

## Experimental Protocols

The dried and powdered leaves of *Rabdosia lophanthoides* were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then subjected to repeated column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing **Lophanthoidin E** were identified by thin-layer chromatography (TLC) and combined. Final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **Lophanthoidin E**.

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AM-400 spectrometer operating at 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ . Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** High-resolution mass spectra were obtained on a VG AutoSpec-3000 mass spectrometer using electron impact (EI) ionization.

## Conclusion

The structure of **Lophanthoidin E** was successfully elucidated through a combination of mass spectrometry and extensive 1D and 2D NMR spectroscopic techniques. The presented data

and experimental protocols provide a comprehensive guide for the identification and characterization of this abietane diterpenoid. This foundational knowledge is essential for further investigation into the pharmacological properties of **Lophanthoidin E**.

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